
abciximab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abciximab is a chimeric monoclonal antibody Fab fragment that selectively inhibits the glycoprotein (GP) IIb/IIIa receptor, a key mediator of platelet aggregation. By blocking fibrinogen binding to activated platelets, this compound prevents thrombus formation, making it a cornerstone therapy in percutaneous coronary interventions (PCI) and acute coronary syndromes (ACS) . Unlike small-molecule GP IIb/IIIa inhibitors, this compound exhibits unique pharmacological properties, including irreversible receptor binding, a prolonged dissociation half-life (18–24 hours), and cross-reactivity with αvβ3 and αmβ2 integrins, which may confer additional anti-thrombotic and anti-inflammatory effects . Clinical trials have established its efficacy in reducing ischemic complications during high-risk PCI, particularly in diabetic and troponin-positive patients .
Preparation Methods
Mammalian Cell Culture and Recombinant Antibody Production
Abciximab is derived from the murine monoclonal antibody 7E3, engineered into a chimeric human-murine Fab fragment. The production begins with mammalian cell culture systems optimized for high-yield antibody expression.
Cell Line Development and Perfusion Culture
The chimeric 7E3 antibody is produced via continuous perfusion culture in mammalian cells, typically Chinese hamster ovary (CHO) or murine myeloma cell lines . The expression vector incorporates genes encoding the human constant regions and murine variable regions to minimize immunogenicity. The αIIbβ3 integrin target receptor is co-expressed in transfected cells to ensure proper folding and post-translational modifications .
Cells are cultured in serum-free media under controlled conditions (37°C, 8% CO₂) for 5–6 days, with perfusion systems maintaining nutrient supply and waste removal . This method achieves antibody titers of 0.5–1.0 g/L, as reported in patent filings .
Purification and Viral Inactivation
Post-harvest, the cell supernatant undergoes rigorous purification to isolate the intact IgG while ensuring viral safety.
Chromatographic Purification
The crude supernatant is initially processed through affinity chromatography (e.g., protein A/G) to capture IgG. Subsequent steps include ion-exchange chromatography and size-exclusion chromatography (SEC) to remove host cell proteins, DNA, and aggregates . The purified IgG is treated with low-pH buffers (e.g., pH 3.5–4.0) or solvent/detergent mixtures to inactivate enveloped viruses, a critical regulatory requirement .
Quality Control Metrics
Papain Digestion to Generate Fab Fragments
The intact IgG is enzymatically cleaved to produce the Fab fragment (this compound). Traditional methods used immobilized papain, but soluble papain has emerged as a cost-effective alternative .
Enzymatic Digestion Protocol
-
Reduction : Papain is activated with 50 mM cysteine in phosphate buffer (pH 7.0) .
-
Digestion : IgG (100 mg) is incubated with soluble papain (5 mg/mL) at 37°C for 30–50 minutes .
-
Termination : The reaction is halted by adjusting pH or adding inhibitors (e.g., iodoacetamide).
Fab Fragment Purification
Digested products are purified using protein L affinity chromatography, which binds the kappa light chain of Fab fragments . SEC further separates Fab from Fc fragments and undigested IgG.
Table 1: Yield Comparison of Papain Digestion Methods
Method | Digestion Time | Fab Yield (%) |
---|---|---|
Immobilized Papain | 6–12 hours | 40–50 |
Soluble Papain | 30–50 minutes | 55–60 |
Lyophilization and Formulation Stabilization
This compound’s liquid formulation is prone to aggregation; thus, lyophilization is employed to enhance shelf-life.
Formulation Excipients
-
Bulking Agents : Sucrose (5–65 mg/mL) and hydroxyethyl starch (HES) elevate glass transition temperature (Tg'), preventing collapse during freeze-drying .
-
Buffers : 10 mM sodium phosphate (pH 7.2) maintains stability .
-
Surfactants : Polysorbate 80 (0.001%) minimizes interfacial stress .
Lyophilization Cycle
The process involves three phases:
-
Primary Drying : Sublimation at 100 µHg and -20°C to 0°C for 48 hours .
-
Secondary Drying : Residual moisture removal at 30°C for 12 hours .
Table 2: Lyophilization Parameters for this compound
Parameter | Value |
---|---|
Freezing Rate | 0.5–1.0°C/min to -40°C |
Primary Drying | 48 hours at 0°C, 100 µHg |
Residual Moisture | ≤2% (Karl Fischer titration) |
Tg' | -32°C (with sucrose/HES) |
Stability and Quality Control
Lyophilized this compound exhibits enhanced stability, with shelf-life exceeding 24 months at 2–8°C . Accelerated stability studies reveal:
Moisture Impact on Aggregation
Binding Affinity Retention
Industrial-Scale Manufacturing Considerations
Platform approaches streamline production:
Chemical Reactions Analysis
Types of Reactions: Abciximab primarily undergoes binding reactions with its target receptors. It does not typically participate in oxidation, reduction, or substitution reactions as it is a biologic molecule.
Common Reagents and Conditions: The primary reagents involved in the production of this compound are the genetically engineered cells and the culture media used to grow them. The conditions include maintaining the bioreactors at specific temperatures and pH levels to optimize cell growth and antibody production .
Major Products Formed: The major product formed is the Fab fragment of the chimeric antibody, which is then purified and formulated for clinical use .
Scientific Research Applications
Cardiovascular Applications
1.1 Primary Indication: Percutaneous Coronary Intervention
Abciximab is predominantly indicated for patients undergoing PCI to prevent thrombus formation. Clinical studies have demonstrated that it significantly reduces the incidence of ischemic complications, including myocardial infarction and the need for urgent revascularization following the procedure. For instance, in a randomized trial, this compound reduced the composite endpoint of death, myocardial infarction, and urgent target-vessel revascularization at 30 days compared to placebo .
1.2 Use in High-Risk Patients
The efficacy of this compound is particularly notable in high-risk populations, including patients with diabetes mellitus and those presenting with unstable angina. A study indicated that patients with non-ST-segment elevation acute coronary syndromes who received this compound had a lower incidence of adverse outcomes at one year compared to those who did not receive the drug .
1.3 Long-term Outcomes
Research has shown that the benefits of this compound extend beyond immediate post-procedural care. In a follow-up study involving high-risk patients, it was found that this compound maintained its efficacy in reducing ischemic events up to one year after PCI .
Case Studies and Clinical Findings
2.1 Thrombocytopenia Induced by this compound
One notable case involved a patient who developed acute profound thrombocytopenia following this compound administration during PCI. The condition was managed successfully through drug discontinuation and platelet transfusion, highlighting the need for careful monitoring when administering this therapy .
2.2 Comparative Efficacy Studies
In comparative studies, this compound has shown superior efficacy over other glycoprotein IIb/IIIa inhibitors like tirofiban in reducing 30-day composite endpoints in patients undergoing stent placement . For example, in the TARGET study, this compound demonstrated a greater reduction in adverse outcomes compared to tirofiban.
Pharmacological Insights
This compound works by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby inhibiting platelet aggregation. This mechanism is crucial during procedures like PCI where thrombus formation poses significant risks . Despite its short plasma half-life, its strong receptor affinity allows it to exert effects that can last for several days post-administration .
Potential Future Applications
Emerging research suggests potential applications of this compound beyond cardiovascular interventions. Investigations are underway regarding its use in treating inflammatory conditions such as inflammatory bowel disease (IBD), where modulation of immune responses could be beneficial . The exploration of this compound's role in these areas underscores its versatility as a therapeutic agent.
Data Summary Table
Mechanism of Action
Abciximab exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding prevents the receptor from interacting with fibrinogen, von Willebrand factor, and other adhesive molecules, thereby inhibiting platelet aggregation. Additionally, this compound binds to the vitronectin receptor on platelets and endothelial cells, further contributing to its antithrombotic effects .
Comparison with Similar Compounds
Abciximab is one of three intravenous GP IIb/IIIa inhibitors, alongside eptifibatide (a cyclic heptapeptide) and tirofiban (a non-peptide tyrosine derivative). Below is a detailed comparison:
Pharmacological Profiles
Parameter | This compound | Eptifibatide | Tirofiban |
---|---|---|---|
Molecular Type | Chimeric monoclonal antibody Fab | Cyclic heptapeptide | Non-peptide tyrosine derivative |
Binding Mechanism | Irreversible, non-competitive | Reversible, competitive | Reversible, competitive |
Plasma Half-Life | 10–30 minutes | 2.5 hours | 2 hours |
Dissociation Half-Life | 18–24 hours | 2–4 hours | 4–8 hours |
Receptor Specificity | GP IIb/IIIa, αvβ3, αmβ2 integrins | GP IIb/IIIa only | GP IIb/IIIa only |
Dosing in PCI | Bolus: 0.25 mg/kg; Infusion: 0.125 μg/kg/min | Bolus: 180 μg/kg; Infusion: 2.0 μg/kg/min | Bolus: 25 μg/kg; Infusion: 0.15 μg/kg/min |
This compound’s prolonged receptor occupancy and multi-integrin inhibition differentiate it from eptifibatide and tirofiban, which have shorter durations and narrower receptor targets .
Clinical Efficacy in Key Trials
- This compound vs. Tirofiban (TARGET Trial): In 5,308 PCI patients, this compound reduced the 30-day composite endpoint (death, MI, urgent revascularization) compared to tirofiban (6.0% vs. 7.6%, HR 1.26; p=0.037). However, critics noted tirofiban was underdosed; subsequent trials using high-dose tirofiban (25 μg/kg bolus) showed comparable efficacy to this compound .
- This compound vs.
Special Populations
- 8.6%, RR 0.97) . However, a meta-analysis of 7 trials found this compound reduced 30-day mortality in STEMI diabetics (p=0.03) .
Cost-Effectiveness
Despite higher acquisition costs (~$1,500 per dose), this compound’s reduction in ischemic events (e.g., 30-day revascularization costs decreased by $693/patient in EPILOG) offsets expenses, making it cost-effective in high-risk PCI .
Q & A
Basic Research Questions
Q. What is the mechanism of action of abciximab in platelet inhibition?
this compound is a chimeric monoclonal antibody Fab fragment that binds irreversibly to the glycoprotein (GP) IIb/IIIa receptor on platelets, blocking fibrinogen, von Willebrand factor, and other ligands from binding. This prevents platelet aggregation and thrombus formation. It also inhibits the vitronectin (αvβ3) receptor on endothelial/smooth muscle cells and the Mac-1 receptor on leukocytes, reducing cell adhesion and inflammation .
- Methodological Note: Use flow cytometry or platelet aggregation assays (e.g., light transmission aggregometry) to quantify receptor occupancy and inhibition efficacy.
Q. What is the recommended dosing regimen for this compound in PCI settings?
The standard protocol includes an intravenous bolus (0.25 mg/kg) followed by a 12-hour infusion (0.125 µg/kg/min). Intracoronary administration (off-label) is debated, with mixed evidence on efficacy .
- Key Trial Data:
Route | Mortality Reduction (30-day) | Major Bleeding Risk |
---|---|---|
IV | 2.4% vs 3.4% (PCI patients) | 4.7% vs 4.1% (NS) |
Intracoronary | 45% RR reduction in MACE | No increased risk |
Q. Does this compound increase stroke risk in PCI patients?
A pooled analysis of 8,555 patients across four trials found no significant difference in hemorrhagic or non-hemorrhagic stroke rates between this compound and placebo (0.40% vs 0.29%, P=0.46). Risk mitigation involves low-dose, weight-adjusted heparin .
Advanced Research Questions
Q. How does this compound’s efficacy vary between primary PCI and fibrinolysis in STEMI?
Meta-analyses show this compound reduces 30-day mortality in primary PCI (2.4% vs 3.4%, P=0.047) but not in fibrinolysis. Reinfarction rates decline in both groups, but major bleeding rises with fibrinolysis (5.2% vs 3.1%, P<0.001) .
- Methodological Insight: Stratify trials by reperfusion strategy (PCI vs fibrinolysis) and adjust for heparin dosing to isolate this compound’s effect.
Q. Why do some trials report contradictory results on this compound’s benefit in diabetic patients?
A meta-analysis of 9 trials found no reduction in MACEs in diabetic patients pretreated with thienopyridines (e.g., clopidogrel 600 mg), suggesting potent P2Y12 inhibition may negate this compound’s additive effect. Sensitivity analyses confirmed consistency across loading doses and stent types .
- Recommendation: Use platelet reactivity assays (e.g., VerifyNow) to identify residual platelet activity in high-risk subgroups.
Q. What is the evidence for intracoronary vs intravenous this compound administration?
A meta-analysis of 3,916 ACS patients found intracoronary administration reduced major cardiovascular events by 45% (RR 0.56, 95% CI 0.42–0.72) and reinfarction by 41% (RR 0.72, 95% CI 0.56–0.93) compared to IV, without increasing bleeding .
- Limitations: Heterogeneity in thrombus aspiration protocols and lack of long-term follow-up in most trials.
Q. How does this compound interact with clopidogrel pretreatment in elective PCI?
The ISAR-REACT trial (n=2,159) showed no 30-day clinical benefit with this compound in patients pretreated with 600 mg clopidogrel (4% vs 4% composite endpoint, P=0.82). Profound thrombocytopenia was higher with this compound (1% vs 0%, P=0.002) .
- Design Consideration: Use high-sensitivity troponin assays to detect periprocedural MI and refine endpoint definitions.
Q. What explains this compound’s long-term mortality reduction in STEMI registries?
Pooled data from ADMIRAL and ACE trials demonstrated sustained 3-year survival benefits (10.9% vs 14.3% mortality, P=0.052), attributed to reduced reinfarction (2.3% vs 5.5%, P=0.013) and microvascular protection .
Q. Methodological Considerations
Q. How should researchers reconcile contradictory findings in this compound meta-analyses?
- Heterogeneity Factors:
- Stent type (drug-eluting vs bare-metal)
- Thienopyridine loading dose/time
- Heparin dosing regimens
- Analytical Tools:
- Random-effects models to account for between-study variance.
- Subgroup analyses stratified by baseline bleeding/thrombosis risk .
Q. What biomarkers predict this compound’s therapeutic response?
Properties
CAS No. |
143653-53-6 |
---|---|
Molecular Formula |
C24H26OS2Sn |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.